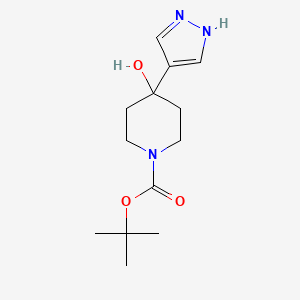
tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O3 . It is a derivative of piperidine and pyrazole, and it is often used as an intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrazole derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyrazole in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in biological research to study the interactions of pyrazole derivatives with biological targets. It can serve as a model compound for investigating the binding affinity and activity of pyrazole-based drugs .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.
tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate: Another derivative with similar structural features.
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: A related compound with a piperazine ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to the presence of both a pyrazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-8-14-15-9-10/h8-9,18H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
NZFCVQMXZOJJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



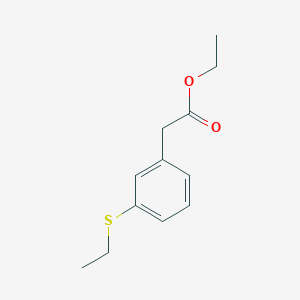
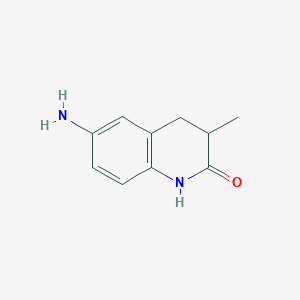

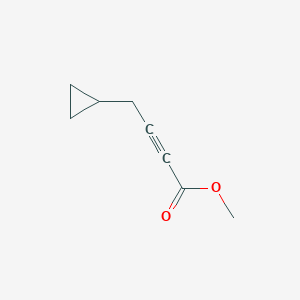
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)
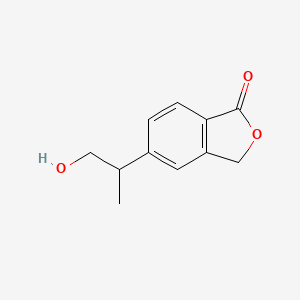
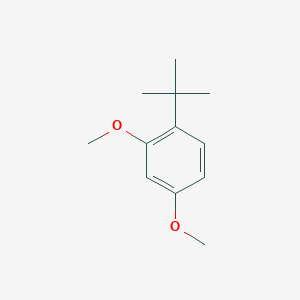
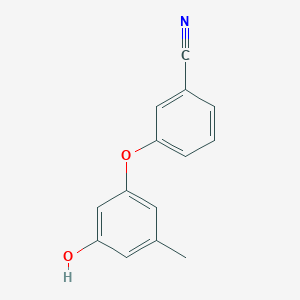
![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)

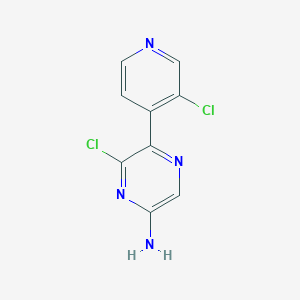
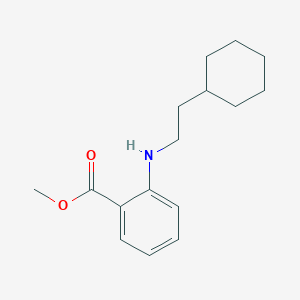
![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
